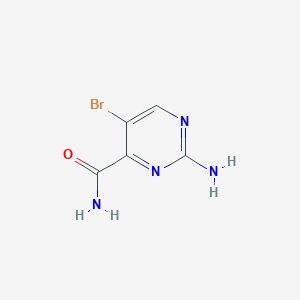

2-Amino-5-bromopyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC13607620

Molecular Formula: C5H5BrN4O

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrN4O |

|---|---|

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 2-amino-5-bromopyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C5H5BrN4O/c6-2-1-9-5(8)10-3(2)4(7)11/h1H,(H2,7,11)(H2,8,9,10) |

| Standard InChI Key | FMESDQDXPZFXEC-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=N1)N)C(=O)N)Br |

| Canonical SMILES | C1=C(C(=NC(=N1)N)C(=O)N)Br |

Introduction

Overview

2-Amino-5-bromopyrimidine-4-carboxamide (CAS: 2096986-20-6) is a brominated pyrimidine derivative with a carboxamide functional group. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and nucleoside analogs . Its molecular structure combines a pyrimidine ring with bromine and carboxamide substituents, enabling diverse reactivity for further functionalization.

Chemical Identity and Structural Properties

Molecular Characteristics

-

Molecular Formula:

Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Solid (white to off-white powder) | |

| Melting Point | Not reported | |

| Solubility | Limited data; likely polar solvents | |

| Stability | Stable under recommended storage |

Synthesis and Reactivity

Synthetic Routes

2-Amino-5-bromopyrimidine-4-carboxamide is synthesized via functionalization of pyrimidine precursors. Key methods include:

-

Bromination of Pyrimidine Derivatives:

-

Halogenation of Hydroxypyrimidines:

Key Reactivity

-

Nucleophilic Substitution: The bromine atom at position 5 facilitates Suzuki-Miyaura coupling or Ullmann reactions for aryl group introduction .

-

Carboxamide Functionalization: The carboxamide group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond donor in molecular recognition .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

-

The compound’s pyrimidine core is a scaffold for kinase inhibitors targeting CK2 and TBK1, implicated in cancer and inflammatory diseases .

-

Example: Ethyl 5-bromopyrimidine-4-carboxylate (a related derivative) is used in synthesizing CX-5011, a CK2 inhibitor with antitumor activity .

Nucleoside Analog Synthesis

-

Brominated pyrimidines are precursors for antiviral and anticancer nucleosides. The carboxamide group enhances solubility and target binding .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume